molecular formula C22H23N3O4 B2722905 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 921579-65-9

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No. B2722905
CAS RN: 921579-65-9
M. Wt: 393.443
InChI Key: TYDISDZRVAHLPS-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including two methoxy groups, an amide group, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information or computational resources, it’s challenging to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might participate in condensation reactions, and the methoxy groups could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole and Pyrimidine Derivatives : Compounds related to the specified chemical structure have been synthesized for their potential biological activities. For instance, derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine were synthesized from reactions involving methoxyphenyl-amino precursors, showing potential for further biological application studies (Hassan et al., 2014).

  • Reactivity and Conversion to Medicinally Relevant Structures : The chemical reactivity of methoxyphenyl-substituted compounds has been explored to create structures with potential medicinal relevance, including derivatives with antibacterial and cytotoxic activities (Fandaklı et al., 2012).

Biological Activity

  • Antimicrobial and Antifungal Applications : Coordination compounds of metals with methoxyphenyl-substituted carboxamides exhibited significant antimicrobial and antifungal activities, suggesting their potential as templates for designing new antimicrobial agents (Gulea et al., 2019).

  • Antibacterial Activity of Oxadiazoles : Novel oxadiazole derivatives containing methoxyphenyl groups were synthesized and demonstrated notable antibacterial activities, highlighting their utility in developing new antibacterial agents (Aghekyan et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-6-4-5-7-18(15)25-20(26)14-19(29-3)21(24-25)22(27)23-13-12-16-8-10-17(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDISDZRVAHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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